molecular formula C15H17O4P B3045832 Dibenzyl (hydroxymethyl)phosphonate CAS No. 114790-35-1

Dibenzyl (hydroxymethyl)phosphonate

Cat. No.: B3045832
CAS No.: 114790-35-1
M. Wt: 292.27 g/mol
InChI Key: WDLFKHXFSWUHDD-UHFFFAOYSA-N
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Description

Dibenzyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to two benzyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl halides with dialkyl phosphites in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI). The reaction is typically carried out in a benign solvent such as polyethylene glycol (PEG-400) at room temperature, achieving high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: Conversion to phosphonic acids using oxidizing agents.

    Hydrolysis: Conversion to phosphonic acids in the presence of water and a catalyst.

    Substitution: Reaction with nucleophiles to form substituted phosphonates.

Common Reagents and Conditions

Major Products

    Oxidation: Phosphonic acids.

    Hydrolysis: Phosphonic acids.

    Substitution: Substituted phosphonates.

Scientific Research Applications

Dibenzyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl (hydroxymethyl)phosphonate involves its interaction with molecular targets through the formation of C-P bonds. These interactions can modulate biological pathways, such as enzyme inhibition or activation. The compound’s phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl phosphite
  • Diethyl phosphite
  • Dimethyl phosphite
  • Diphenyl phosphite

Uniqueness

Dibenzyl (hydroxymethyl)phosphonate is unique due to its specific structure, which includes both benzyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity in certain reactions. Additionally, its ability to form stable C-P bonds makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

bis(phenylmethoxy)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O4P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFKHXFSWUHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555557
Record name Dibenzyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114790-35-1
Record name Dibenzyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of dibenzyl phosphite, 12.5 g of paraformaldehyde and 6.2 ml of triethylamine were mixed together with stirring. On slow warming to 55° C., a temperature increase to 120° C. took place. The solution, which was now clear, was allowed to cool to 90° C. and was stirred at this temperature for a further 30 minutes. After cooling to room temperature, it was chromatographed on 1 kg of silica gel at elevated pressure (eluent: n-hexane/ethyl acetate 1:4). After concentrating the fractions and drying the residue in vacuo at 60° C. for 12 hours, 96.1 g of pure, oily dibenzyl hydroxymethylphosphonate were obtained, which was reacted without further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Charged an Emrys 5 mL process vial with 2.0 g (7.63 mmol) dibenzyl phosphite, 229 mg (7.63 mmol) paraformaldehyde powder, and 0.11 mL (0.76 mmol) triethylamine. The white mixture was heated in a microwave (Personal Chemistry) at 130° for 5 minutes. The crude oil was purified on silica gel, eluting with 50-100% ethyl acetate in hexane to provide 947 mg (42% yield) of the title compound, a colorless oil. MS (ESI) m/z: 181.1, 293.0 [M+H]+ 1H NMR (DMSO-d6) δ: 3.83 (m, 2H), 5.02 (d, 4H), 5.50 (m, 1H), 7.37 (m, 10H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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